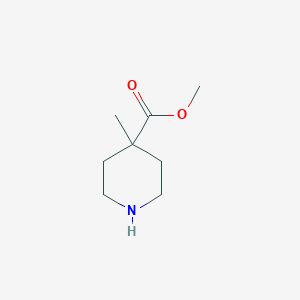

Methyl 4-methylpiperidine-4-carboxylate

Übersicht

Beschreibung

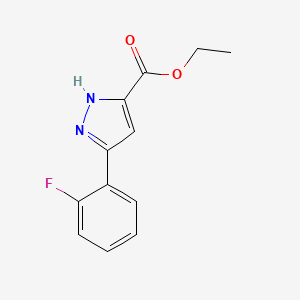

Methyl 4-methylpiperidine-4-carboxylate is a chemical compound with the CAS Number: 892493-16-2 and a molecular weight of 157.21 . It is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .

Physical And Chemical Properties Analysis

Methyl 4-methylpiperidine-4-carboxylate has a molecular weight of 157.21 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Modifications and Applications

Chemical modifications of biopolymers like xylan show that specific functional groups and the degree of substitution significantly affect the properties of the resulting compounds. For instance, the synthesis of novel xylan esters through the conversion of hemicellulose with various acids and activating agents demonstrates the versatility of chemical modifications in producing materials with desired properties. Such methodologies could be applicable to Methyl 4-methylpiperidine-4-carboxylate, potentially altering its reactivity or interaction with biological systems for use in drug delivery applications or as additives in various industries (Petzold-Welcke et al., 2014).

Advanced Analytical Techniques

The employment of advanced analytical techniques like NMR spectroscopy, HPLC, scanning electron microscopy, and rheology in characterizing the structural and property relationships of chemically modified compounds underscores the importance of these methods in understanding and optimizing the applications of complex molecules, including Methyl 4-methylpiperidine-4-carboxylate (Petzold-Welcke et al., 2014).

Exploration of Biological Activities

Research on small molecule inhibitors of protein arginine methyltransferases (PRMTs) highlights the therapeutic potential of targeting specific enzymatic activities for disease treatment. The development of potent and selective inhibitors for key PRMT enzymes suggests a pathway for Methyl 4-methylpiperidine-4-carboxylate derivatives to be explored as modulators of specific biological processes, potentially leading to novel therapeutic agents (Hu et al., 2016).

Carboxylated Compounds in Science and Technology

The review of carboxylated fullerenes and their physico-chemical properties and applications extends to medical and agricultural uses, indicating the broad utility of carboxylated compounds. This suggests that Methyl 4-methylpiperidine-4-carboxylate, through further functionalization or in its current form, could find applications in nanotechnology, nanomaterials, and bionanomedicine, among other fields (Semenov et al., 2017).

Eigenschaften

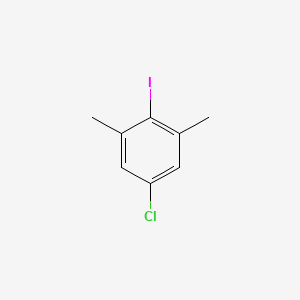

IUPAC Name |

methyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMROKLMQVGAOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679769 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylpiperidine-4-carboxylate | |

CAS RN |

892493-16-2 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

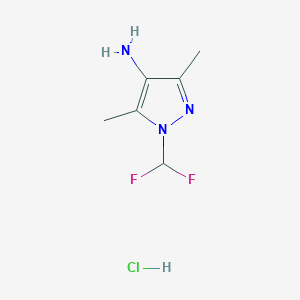

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)

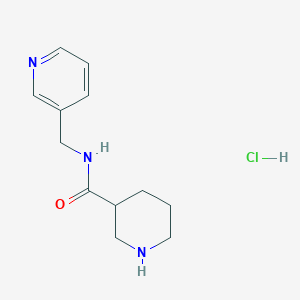

![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)